(4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of ethoxyphenyl, piperazinyl, and pyridazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions The process begins with the preparation of the pyridazinone core, which is then functionalized with p-tolylamino and piperazinyl groupsCommon reagents used in these reactions include various amines, halides, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would be optimized for yield and cost-effectiveness, employing high-throughput screening methods to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This can be used to reduce any nitro groups to amines, enhancing the compound’s reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like halides or alkyl groups .
Scientific Research Applications
(4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives, such as:
(4-Methoxyphenyl)piperazine derivatives: Known for their enzyme inhibitory activities.
N-substituted pyridazin-3(2H)-one derivatives: Explored for their broad pharmacological activities.
Uniqueness
What sets (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable scaffold for drug development and other scientific research applications .
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-3-31-21-10-6-19(7-11-21)24(30)29-16-14-28(15-17-29)23-13-12-22(26-27-23)25-20-8-4-18(2)5-9-20/h4-13H,3,14-17H2,1-2H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBGLJUOIIUXKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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